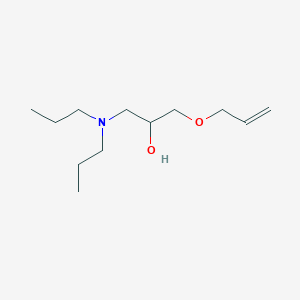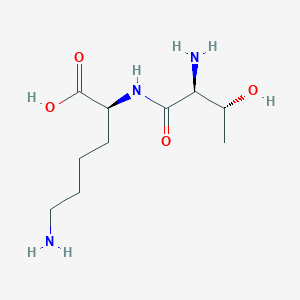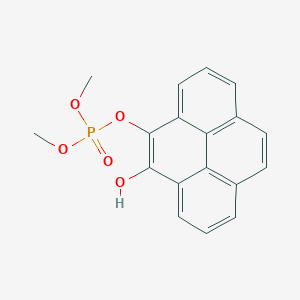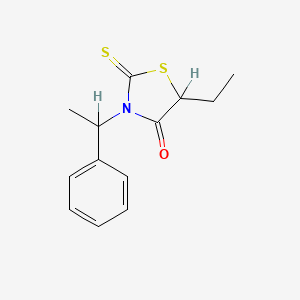
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol is a chemical compound with a complex structure that includes both amine and ether functional groups
Vorbereitungsmethoden
The synthesis of 1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves multiple steps, starting with the preparation of the prop-2-en-1-yloxy group and its subsequent attachment to the propan-2-ol backbone. The dipropylamino group is then introduced through a substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Wissenschaftliche Forschungsanwendungen
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Diethylamino)-3-(prop-2-en-1-yloxy)propan-2-ol: Similar structure but with ethyl groups instead of propyl groups.
1-(Dipropylamino)-3-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group
Eigenschaften
CAS-Nummer |
20734-35-4 |
|---|---|
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-(dipropylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-4-7-13(8-5-2)10-12(14)11-15-9-6-3/h6,12,14H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
KHRDQXBVYLANBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(COCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)




![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
